molecular formula C8H18N2 B13034534 1-(Piperidin-4-yl)propan-1-amine

1-(Piperidin-4-yl)propan-1-amine

Cat. No.: B13034534
M. Wt: 142.24 g/mol
InChI Key: JXSAAGNZRIDNRF-UHFFFAOYSA-N
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Description

1-(Piperidin-4-yl)propan-1-amine is a secondary amine featuring a piperidine ring substituted at the 4-position with a propylamine chain. This compound is of interest in medicinal chemistry due to its structural versatility, enabling modifications that enhance binding to biological targets such as G-protein-coupled receptors (GPCRs) and enzymes . It serves as a key intermediate in synthesizing nociceptin receptor modulators, antimicrobial agents, and other bioactive molecules.

Properties

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

1-piperidin-4-ylpropan-1-amine

InChI

InChI=1S/C8H18N2/c1-2-8(9)7-3-5-10-6-4-7/h7-8,10H,2-6,9H2,1H3

InChI Key

JXSAAGNZRIDNRF-UHFFFAOYSA-N

Canonical SMILES

CCC(C1CCNCC1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Piperidin-4-yl)propan-1-amine typically involves the reaction of piperidine with propan-1-amine under specific conditions. One common method includes the use of palladium-catalyzed hydrogenation of pyridine derivatives . This method is advantageous due to its high yield and selectivity.

Industrial Production Methods

In industrial settings, the production of 1-(Piperidin-4-yl)propan-1-amine often involves multi-step processes that include hydrogenation, cyclization, and amination reactions. These processes are optimized for large-scale production to ensure cost-effectiveness and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(Piperidin-4-yl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted piperidines and amines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

1-(Piperidin-4-yl)propan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Piperidin-4-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, thereby influencing metabolic pathways .

Comparison with Similar Compounds

Core Structural Variations

The piperidine-4-ylpropanamine scaffold is frequently modified to optimize pharmacological properties. Key structural analogs include:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key References
1-(Piperidin-4-yl)propan-1-amine None (parent compound) C₈H₁₈N₂ 142.24 g/mol
AT-147 Indol-3-yl, 4-isopropylcyclohexyl C₂₅H₃₇N₃ 379.59 g/mol
AT-111 Thiourea, indol-3-ylmethyl C₂₄H₃₅N₅S 449.64 g/mol
DMPI 2,3-Dimethylphenylmethyl, pyridin-4-yl C₂₈H₃₂N₂ 396.58 g/mol
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine Pyrimidine ring, methyl group at C4 C₁₀H₁₇N₅ 207.28 g/mol

Key Observations :

  • AT-147 and AT-111 incorporate bulky hydrophobic groups (e.g., cyclohexyl, indole), enhancing receptor binding affinity for nociceptin receptors .
  • DMPI and related indole derivatives (e.g., CDFII ) show potent antimicrobial activity against MRSA due to synergistic interactions with carbapenems .
  • Pyrimidine derivatives (e.g., 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine ) exhibit diverse bioactivities, including kinase inhibition, attributed to their planar aromatic systems .

Yield Comparison :

  • AT-147 : 65–70% yield after purification .
  • 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine : 45–50% yield due to challenges in crystallizing pyrimidine intermediates .

Physicochemical and Pharmacokinetic Properties

Property 1-(Piperidin-4-yl)propan-1-amine AT-147 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine
LogP 1.2 4.8 1.9
Water Solubility High Low Moderate
Plasma Protein Binding 30% 95% 60%
Metabolic Stability Moderate High Low

Notes:

  • AT-147 ’s high LogP (4.8) correlates with prolonged half-life but poor aqueous solubility, necessitating formulation adjustments .
  • Pyrimidine derivatives exhibit moderate solubility, making them suitable for oral administration .

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